Product packaging for Boc-Lys(Z)-OH(Cat. No.:CAS No. 2389-45-9)

Boc-Lys(Z)-OH

Cat. No.: B557102
CAS No.: 2389-45-9
M. Wt: 380.4 g/mol
InChI Key: BDHUTRNYBGWPBL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Boc-Lys(Z)-OH as a Key Amino Acid Derivative in Peptide Chemistry

This compound is a specifically protected form of the amino acid lysine (B10760008), crucial for its incorporation into peptide chains. In peptide synthesis, amino acids must have their reactive functional groups temporarily masked by protecting groups to ensure that peptide bonds form only between the alpha-amino group of one amino acid and the carboxyl group of another. Lysine, with its basic epsilon-amino group on its side chain, presents a particular challenge. This compound addresses this by employing two distinct protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the benzyloxycarbonyl (Z) group on the epsilon-amino group peptide.comontosight.aiontosight.aifiveable.me. This dual protection strategy is fundamental to preventing undesired side reactions, such as branching or polymerization, and allows for the controlled, stepwise elongation of peptide sequences peptide.comontosight.aifiveable.me. Its utility is particularly pronounced in solid-phase peptide synthesis (SPPS), where sequential coupling and deprotection steps are routine peptide.comontosight.aifiveable.me.

Evolution of Protecting Group Strategies in Peptide Synthesis

The development of effective protecting group strategies has been central to the advancement of peptide synthesis, transforming it from a laborious solution-phase endeavor to the highly efficient automated processes used today.

The tert-butyloxycarbonyl (Boc) group emerged as a seminal protecting group for the alpha-amino group in peptide synthesis, first introduced in the 1960s numberanalytics.compeptide.comnih.gov. This strategy, pioneered by Merrifield, allowed for the selective protection of the amine functionality, enabling controlled chain elongation peptide.comnih.gov. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA) nih.govamericanpeptidesociety.orgpeptide.comwikipedia.orgcreative-peptides.commasterorganicchemistry.com. While effective, the Boc strategy often required harsh acidic conditions for both alpha-amino deprotection and final peptide cleavage from the solid support, sometimes necessitating the use of highly corrosive hydrogen fluoride (B91410) (HF) nih.govpeptide.comiris-biotech.dealtabioscience.comresearchgate.net. This led to challenges with side reactions and compatibility with certain sensitive amino acid residues nih.govaltabioscience.com.

The concept of orthogonal protecting groups is paramount in modern peptide synthesis. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions researchgate.netorganic-chemistry.orgjocpr.comfiveable.mewikipedia.org. This allows for precise control over the order of reactions and the modification of specific functional groups without affecting the rest of the molecule organic-chemistry.orgjocpr.comfiveable.me.

Table 1: Comparison of Boc and Fmoc Strategies for Alpha-Amino Protection

FeatureBoc StrategyFmoc Strategy
Alpha-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Conditions Acid-labile (e.g., TFA)Base-labile (e.g., Piperidine)
Cleavage from Resin Requires strong acids (e.g., HF, TFMSA)Typically milder acidic conditions (e.g., TFA)
Advantages Good for difficult sequences, aggregation-prone peptidesMild conditions, true orthogonality, easy monitoring
Disadvantages Harsher deprotection, potential side reactionsLess suitable for base-sensitive peptides
Historical Context Pioneered by Merrifield, widely used early onGained prominence from the 1990s onwards

Source: nih.govamericanpeptidesociety.orgpeptide.comwikipedia.orgcreative-peptides.comiris-biotech.dealtabioscience.comresearchgate.netbachem.com

For the epsilon-amino group of lysine, protecting groups that are orthogonal to the alpha-amino protection are essential. In Boc chemistry, the benzyloxycarbonyl (Z) group and its derivative, 2-chlorobenzyloxycarbonyl (2-Cl-Z), are commonly employed peptide.compeptide.commasterorganicchemistry.comug.edu.plthieme-connect.de. The Z group is typically removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid peptide.comfiveable.me. The 2-Cl-Z group offers similar stability and cleavage characteristics, often being removed under the strong acidic conditions used for final peptide cleavage in Boc chemistry peptide.compeptide.com. These groups are stable to the acidic conditions used for Boc removal, thus providing the necessary orthogonality peptide.compeptide.combiosynth.com. This dual protection scheme (Boc for alpha-amino, Z or 2-Cl-Z for epsilon-amino) is the basis for derivatives like this compound and Boc-Lys(2-Cl-Z)-OH, which are workhorses in Boc-based SPPS peptide.comontosight.aifiveable.mepeptide.comscispace.com.

Orthogonal Protecting Groups: A Comparative Analysis

Significance of Lysine in Peptide and Protein Engineering

Lysine is a fundamental amino acid with a vital role in the structure, function, and engineering of peptides and proteins organic-chemistry.orgwikipedia.orgcreative-proteomics.commdpi.com. Its side chain possesses a primary amine group, which is positively charged at physiological pH, making lysine a basic amino acid wikipedia.orgcreative-proteomics.commdpi.com. This positive charge is crucial for:

Protein Structure and Stability: The epsilon-amino group can participate in hydrogen bonding and ionic interactions, contributing to protein folding and stability wikipedia.org.

Post-Translational Modifications (PTMs): The epsilon-amino group is a primary site for critical PTMs such as acetylation, methylation, ubiquitination, and SUMOylation, which regulate gene expression, protein function, and cellular signaling wikipedia.orgcreative-proteomics.commdpi.comeurpepsoc.com.

Cross-linking: In structural proteins like collagen, lysine residues are involved in cross-linking, enhancing tissue strength and elasticity wikipedia.org.

Binding Interactions: The positive charge facilitates interactions with negatively charged molecules, such as DNA and other proteins wikipedia.orgcreative-proteomics.com.

Engineering Applications: In protein engineering, lysine residues serve as convenient attachment points for labels, tags, or other moieties, enabling the study of protein localization, interactions, and function altabioscience.commdpi.com.

The ability to selectively protect and deprotect lysine's epsilon-amino group, as exemplified by this compound, is therefore indispensable for researchers aiming to synthesize peptides with specific modifications, complex architectures, or engineered properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O6 B557102 Boc-Lys(Z)-OH CAS No. 2389-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUTRNYBGWPBL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883840
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-45-9
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Applications of Boc Lys Z Oh in Complex Peptide and Peptidomimetic Synthesis

Synthesis of Therapeutically Relevant Peptides

The strategic use of Boc-Lys(Z)-OH is instrumental in the synthesis of peptides with therapeutic potential, offering advantages in terms of stability, specific biological activity, and ease of modification.

Design and Development of Peptide-Based Drugs

This compound serves as a fundamental building block in the design and development of peptide-based drugs. Its protected functional groups allow for controlled stepwise elongation of peptide chains, a prerequisite for synthesizing peptides with specific therapeutic targets. The selective deprotection capabilities of the Boc and Z groups enable chemists to introduce modifications or conjugations at precise locations within the peptide sequence, which can significantly enhance the drug's stability, bioavailability, and efficacy guidechem.com. For instance, it has been employed as a reagent in the production of peptidyl thrombin inhibitors, a class of compounds investigated for anticoagulant properties medchemexpress.comglpbio.com. The precise control offered by this compound in peptide assembly is vital for creating peptide therapeutics that meet stringent pharmaceutical requirements.

Fragment-Based Synthesis of Complex Peptides

For the construction of larger and more intricate peptides, fragment-based synthesis, also known as convergent synthesis, is often employed. This compound is well-suited for this approach, where smaller peptide fragments are synthesized independently and then coupled together. The protected nature of both amino groups in this compound ensures that unwanted side reactions are minimized during fragment coupling steps, facilitating the efficient assembly of complex peptide architectures.

A notable application of this compound is in the synthesis of fragments of thymosin peptides, such as thymosin β4, βg, and β6 medchemexpress.comglpbio.commedchemexpress.com. These thymosin fragments are of significant interest due to their roles in various biological processes, including immune system modulation. Research indicates that this compound (specifically as its DCHA salt) is involved in the synthesis of these thymosin fragments, which have been shown to increase E-rosette forming capacity in models of Lupus Nephritis medchemexpress.comglpbio.com. This application highlights the compound's utility in producing biologically relevant peptide segments for immunological and therapeutic research.

Role in Peptidomimetics and Conformational Constraints

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. This compound plays a role in this field by enabling the introduction of modified lysine (B10760008) residues into peptidomimetic scaffolds.

Analytical and Characterization Methodologies in Boc Lys Z Oh Research

Spectroscopic Techniques for Structural Elucidationsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of Boc-Lys(Z)-OH, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In ¹H NMR analysis of this compound, specific chemical shifts (δ) are observed that correspond to the distinct protons in the molecule's structure. chemicalbook.com For instance, the spectrum run in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz shows characteristic signals for the protons of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups, as well as the lysine (B10760008) backbone. chemicalbook.com The nine equivalent protons of the Boc group's tert-butyl moiety typically appear as a singlet, while the aromatic protons of the Z group are found in the downfield region. The protons associated with the lysine chain (α, β, γ, δ, ε) exhibit distinct multiplets.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity
tert-butyl (Boc group) ~1.38 Singlet
Methylene protons (Lysine) ~1.2-1.7 Multiplets
ε-CH₂ (Lysine) ~2.9 Multiplet
α-CH (Lysine) ~3.8-4.0 Multiplet
Benzyl (B1604629) CH₂ (Z group) ~5.0 Singlet
Aromatic (Z group) ~7.3-7.4 Multiplet
Amide NH (Boc & Z) Variable Broad signals

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The technique confirms the compound's elemental composition and the presence of its key structural components. The expected molecular weight for this compound (C₁₉H₂₈N₂O₆) is approximately 380.44 g/mol .

Electron ionization mass spectrometry (EI-MS) analysis reveals a molecular ion peak ([M]⁺) at m/z 380. chemicalbook.com The fragmentation pattern provides further structural confirmation. Key fragments observed include a prominent peak at m/z 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺ from the Boc group, and a peak at m/z 91, which is characteristic of the benzyl cation [C₇H₇]⁺ from the Z group. chemicalbook.com Other significant fragments are observed at m/z 108 (tropolonium ion) and various values corresponding to the loss of protecting groups and fragmentation of the lysine side chain. chemicalbook.com

Table 2: Selected Mass Spectrometry Fragments for this compound

m/z Putative Fragment Identity
380 Molecular Ion [M]⁺
108 Tropolonium ion fragment
91 Benzyl cation [C₇H₇]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. chemicalbook.com The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key absorptions include a broad band for the O-H stretch of the carboxylic acid group. researchgate.net Strong carbonyl (C=O) stretching bands are also prominent, arising from the carboxylic acid, the Boc group urethane, and the Z group urethane. N-H stretching and bending vibrations from the amide linkages are also clearly visible. researchgate.net Additionally, C-H stretching bands from the alkyl and aromatic portions of the molecule are present. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-2500 O-H Stretch (broad) Carboxylic Acid
~3350 N-H Stretch Amide
2975-2860 C-H Stretch Alkyl groups
~1710 C=O Stretch Carboxylic Acid, Urethane (Boc, Z)

Chromatographic Methods for Purity Assessment and Purificationsigmaaldrich.com

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound with high accuracy. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase (commonly a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid).

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥98% as determined by HPLC. sigmaaldrich.com This method is highly sensitive and provides quantitative data on the purity of the final product.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of chemical reactions during the synthesis of this compound and to make a preliminary assessment of its purity.

In a typical TLC analysis, the compound is spotted on a silica (B1680970) gel plate (stationary phase) and developed with an appropriate solvent system (mobile phase), such as a mixture of dichloromethane (B109758) and methanol. The components of the sample travel up the plate at different rates depending on their polarity. The position of the spot corresponding to this compound, visualized under UV light or with a chemical stain (like ninhydrin, after deprotection), is compared to that of starting materials and known standards. Its retention factor (Rf) value is characteristic for a given solvent system and helps in identifying the compound and assessing the presence of impurities.

Other Characterization Techniques in this compound Research

Beyond spectroscopic methods, a range of other analytical techniques are crucial for confirming the identity, purity, and chiral integrity of Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine, commonly known as this compound. These methods provide fundamental physicochemical data that are essential for quality control and for the successful application of this protected amino acid in peptide synthesis.

Melting Point Analysis

Melting point analysis is a fundamental technique used to determine the purity of a crystalline solid. A sharp melting point range typically indicates a high degree of purity, whereas a broad range often suggests the presence of impurities. For this compound, the reported melting point varies slightly across different suppliers and research findings, which can be attributed to minor differences in purity or crystalline form. The compound is consistently described as a white to off-white crystalline powder. chemimpex.comchemimpex.com

Interactive Table: Reported Melting Points for this compound

Melting Point Range (°C) Source Reference
75–79 °C etwinternational.com
70–80 °C chemimpex.com

Optical Rotation Measurements

As a chiral molecule, the stereochemical purity of this compound is a critical parameter, especially for its use in the synthesis of biologically active peptides where stereochemistry dictates function. Optical rotation is measured using a polarimeter to determine the specific rotation ([α]), which is an intrinsic property of a chiral compound. The measurement is sensitive to the concentration of the sample, the solvent used, the temperature, and the wavelength of the light source (typically the sodium D-line, 589 nm).

The specific rotation for Boc-L-Lys(Z)-OH is consistently reported as being negative (levorotatory). The values reported in the literature and by chemical suppliers show some variance, which is expected given the differences in measurement conditions.

Interactive Table: Specific Optical Rotation of Boc-L-Lys(Z)-OH | Specific Rotation [α] | Conditions | Source Reference | | :--- | :--- | | -8.5 to -6.5° | c=2 in Acetic Acid, 25°C | | | -10 to -16° | c=1 in DMF, 20°C | chemimpex.com | | -8° | c=2.5 in Acetic Acid | |

Note: 'c' refers to the concentration in g/100mL. DMF: Dimethylformamide.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This analysis provides a fundamental check of a compound's empirical formula. For this compound, with the molecular formula C₁₉H₂₈N₂O₆, the theoretical elemental composition can be calculated based on its molecular weight of 380.44 g/mol . cymitquimica.comsigmaaldrich.com

Experimental values from research findings are compared against these theoretical percentages to confirm the purity and elemental integrity of the synthesized compound. A close correlation between experimental and theoretical values is a strong indicator of the compound's identity and purity.

Interactive Table: Elemental Composition of this compound

Element Theoretical Percentage (%)
Carbon (C) 59.98%
Hydrogen (H) 7.42%
Nitrogen (N) 7.36%

Note: The values presented are the calculated theoretical percentages. Experimental results in research literature are expected to be in close agreement with these values.

Emerging Research Directions and Future Perspectives

Integration of Boc-Lys(Z)-OH in Automated Synthesis Platforms

The rise of automated synthesis platforms has revolutionized peptide production, demanding robust and reliable building blocks. This compound has proven to be highly compatible with these systems, particularly in Boc-based SPPS protocols. peptide.com Automated synthesizers optimize the handling and coupling of this compound, ensuring high reproducibility and efficiency. chempep.com

Recent advancements have focused on enhancing the speed and efficiency of incorporating lysine (B10760008) derivatives into growing peptide chains. For instance, microwave-assisted SPPS has been shown to significantly reduce reaction times and improve yields for lysine-rich peptides. chempep.com While much of the focus in automated synthesis has shifted towards Fmoc chemistry due to its milder deprotection conditions, the Boc/Bn protecting group strategy remains crucial for the synthesis of particularly difficult or aggregation-prone sequences. beilstein-journals.orgnih.gov The graded acid lability of the Boc and Z groups allows for a strategic approach to deprotection that can prevent unwanted side reactions during the synthesis of long or complex peptides. beilstein-journals.org

Exploration of Novel Protecting Group Combinations

The success of this compound lies in the orthogonality of its protecting groups, which can be selectively removed under different conditions. fiveable.me This principle has inspired researchers to explore other novel protecting group combinations for the lysine side chain, aiming to enhance properties like hydrophilicity or to introduce new functionalities.

Interactive Data Table: Comparison of Lysine Protecting Groups
Protecting Group Combinationα-Amine Protectionε-Amine ProtectionKey Features & Deprotection ConditionsReference(s)
This compound Boc (tert-butyloxycarbonyl)Z (benzyloxycarbonyl)Orthogonal; Boc removed by acid (TFA), Z removed by hydrogenolysis or HBr/AcOH. fiveable.me fiveable.mepeptide.com
Fmoc-Lys(Boc)-OH Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)Widely used in Fmoc-SPPS; Fmoc removed by base (piperidine), Boc removed by acid (TFA). chempep.com chempep.compeptide.com
Boc-Lys(2-Cl-Z)-OH Boc (tert-butyloxycarbonyl)2-Cl-Z (2-chlorobenzyloxycarbonyl)2-Cl-Z group is more stable to acid than Z; removed by strong acids like HF. peptide.compeptide.com peptide.compeptide.com
Fmoc-Lys(Tfa)-OH Fmoc (9-fluorenylmethoxycarbonyl)Tfa (trifluoroacetyl)Both α- and ε-amino groups protected by base-labile groups. nih.gov nih.gov
NIT-Protected Lysine Fmoc (9-fluorenylmethoxycarbonyl)NIT (N-substituted iminothiolane)Enhanced hydrophilicity; removed under mild nucleophilic conditions. acs.org acs.org
Abac/Aboc-Protected Lysine Fmoc (9-fluorenylmethoxycarbonyl)Abac (aminobutanamide carbamate) / Aboc (aminobutanol carbamate)Biocompatible; chemoselective removal from folded proteins. nih.govchemrxiv.org nih.govchemrxiv.org

Development of Environmentally Benign Synthetic Procedures

The pharmaceutical industry is increasingly focused on "green chemistry" to minimize the environmental impact of drug manufacturing. nih.gov Traditional peptide synthesis, including processes involving this compound, often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.orgresearchgate.net

Significant research efforts are underway to find more environmentally friendly alternatives. Propylene (B89431) carbonate has emerged as a promising green polar aprotic solvent that can replace DCM and DMF in both solution- and solid-phase peptide synthesis. rsc.orgresearchgate.net Studies have shown that coupling and deprotection reactions in propylene carbonate can achieve comparable or even better yields than in conventional solvents, without causing epimerization. rsc.org

Other strategies to "green" peptide synthesis include the use of solvent mixtures, such as anisole (B1667542) and N-octyl-2-pyrrolidone (NOP), which have been shown to effectively solubilize protected amino acids and swell synthesis resins. kvinzo.com The synthesis of the N-substituted iminothiolane (NIT) protecting group in aqueous media also highlights a move towards more eco-friendly procedures. acs.org The long-term goal is to develop a completely new platform for peptide synthesis that utilizes raw materials with a lower environmental impact, moving away from the excesses of reagents and hazardous solvents that characterize current methods. nih.gov

Expansion of Biological and Biomedical Applications

The versatility of this compound and its derivatives makes them crucial for synthesizing peptides with a wide range of biological and biomedical applications. fiveable.mefiveable.me The ability to selectively modify the lysine side chain allows for the attachment of various functional groups, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains, for use in diagnostics and drug delivery. peptide.comchempep.com

Peptides synthesized using this compound derivatives have been investigated for their therapeutic potential in various diseases. For example, fragments of thymosin β4, synthesized using this compound (DCHA), have been shown to increase the E-rosette forming capacity in models of Lupus Nephritis. medchemexpress.com Furthermore, this compound is a key reagent in the production of peptidyl thrombin inhibitors. medchemexpress.com

Emerging research is exploring the use of this compound in the development of peptide-based drug delivery systems, peptide vaccines with enhanced immunogenicity, and diagnostic peptides for detecting disease biomarkers. vulcanchem.com The protected lysine derivative, Boc-Lys(Boc)-OH, has been used in the synthesis of peptide-based therapeutics targeting cancer and metabolic disorders. Additionally, aryl alanines, which can be synthesized from this compound, are prevalent in pharmaceuticals due to their versatility. nih.gov

Advanced Strategies for Peptide Cyclization and Macrocyclization

Peptide cyclization is a powerful strategy to improve the stability, activity, and bioavailability of peptides. nih.govuni-kiel.de The orthogonal protecting groups of this compound make it an excellent building block for creating cyclic and macrocyclic peptide structures. The benzyloxycarbonyl (Z) group can be selectively removed to allow for on-resin cyclization or derivatization. iris-biotech.de

Recent advances in macrocyclization strategies have expanded the possibilities for creating complex peptide architectures. These include head-to-tail cyclization, side-chain-to-side-chain cyclization, and the formation of bicyclic and polycyclic peptides. uni-kiel.dethieme-connect.de For instance, Boc-D-Lys(Z)-OH can be used for side-chain specific derivatization, enabling TFA-mediated in situ cyclization. iris-biotech.de

Thiol-ene and thiol-alkyne "click" reactions are also being employed for peptide cyclization, where a cysteine residue reacts with an alkene or alkyne moiety introduced via a modified lysine. rsc.orgresearchgate.net Furthermore, researchers are developing methods for synthesizing macrocyclic peptides on a solid support by elongating the peptide chain from both the alpha and epsilon amines of a lysine derivative, followed by cyclization with a chelating core. acs.org These advanced strategies are paving the way for the design and synthesis of novel cyclic peptides with unique therapeutic and diagnostic properties.

Q & A

Q. How can the synthesis of Boc-Lys(Z)-OH be optimized to minimize side reactions during peptide coupling?

  • Methodological Answer : Optimizing synthesis involves evaluating reaction conditions (e.g., coupling reagents, temperature, and solvent polarity). Use orthogonal protecting groups (Boc for α-amine, Z for ε-amine) to prevent undesired side reactions. Monitor reaction progress via TLC or HPLC to identify intermediates. Adjust stoichiometry of activating agents (e.g., HOBt/DCC) to improve yield .
  • Key Variables : Solvent (DMF vs. DCM), reaction time, and molar ratios.
  • Validation : Characterize intermediates via 1H^1H-NMR to confirm selective deprotection .

Q. What are the critical storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store at room temperature in an inert atmosphere (argon or nitrogen) to prevent oxidation. Protect from light using amber vials, as UV exposure may degrade the carbamate groups. Use desiccants to minimize hydrolysis of the Boc protecting group .
  • Stability Tests : Conduct accelerated degradation studies under varying humidity and temperature (25°C vs. 40°C) to determine shelf-life .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 220 nm) using a C18 column and acetonitrile/water gradient.
  • Spectroscopy : 1H^1H-NMR (DMSO-d6) to verify protecting group presence (δ 1.39 ppm for Boc, δ 7.35 ppm for Z-group aromatics) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]+^+ = 381.44) .
  • Data Table :
TechniqueParametersKey Peaks/Results
HPLC70:30 ACN/H2O, 1 mL/minRetention time = 8.2 min
1H^1H-NMR400 MHz, DMSO-d6δ 1.39 (s, Boc), δ 5.10 (s, Z-group CH2)

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound across solvent systems be systematically resolved?

  • Methodological Answer : Design a solubility study using standardized protocols:

Prepare saturated solutions in DMF, DCM, and THF.

Quantify solubility via gravimetric analysis after vacuum filtration.

Correlate results with solvent polarity (logP) and hydrogen-bonding capacity.

  • Troubleshooting : Account for batch-to-batch purity variations and residual moisture using Karl Fischer titration .
  • Framework : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to validate experimental design .

Q. What computational strategies predict this compound’s reactivity in novel peptide coupling environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions between this compound and coupling agents (e.g., HATU) in explicit solvents.
  • Density Functional Theory (DFT) : Calculate activation energies for carbamate group deprotection under acidic conditions.
  • Validation : Compare computational results with empirical kinetic data (e.g., reaction rates measured via in-situ IR spectroscopy) .

Q. How does this compound’s stability vary under non-ambient conditions (e.g., elevated temperature or acidic pH)?

  • Methodological Answer : Conduct stress-testing experiments:

Thermal Stability : Heat samples to 60°C for 24 hours; monitor degradation via HPLC.

pH Stability : Incubate in buffers (pH 2–10) and quantify intact compound using LC-MS.

  • Critical Analysis : Identify degradation products (e.g., free lysine or Z-group cleavage) and propose mechanisms .

Methodological Frameworks for Research Design

How to formulate a hypothesis-driven research question for studying this compound’s role in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use the PICO framework:
  • Population (P) : this compound in SPPS.
  • Intervention (I) : Varying coupling reagents (DIC vs. HBTU).
  • Comparison (C) : Yield and purity compared to standard protocols.
  • Outcome (O) : Optimization of coupling efficiency.
  • Shell Table :
VariableDICHBTU
Yield (%)8592
Purity (%)9899
Refine the question using FINER criteria to ensure feasibility .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in this compound’s reported melting points across literature?

  • Methodological Answer :
  • Standardize Protocols : Use DSC (Differential Scanning Calorimetry) with controlled heating rates (5°C/min) and inert gas flow.
  • Control Variables : Purity (>98% via HPLC), crystal polymorphism, and moisture content.
  • Critical Analysis : Compare results with historical data, noting instrumentation differences (e.g., capillary vs. DSC methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Lys(Z)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Lys(Z)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.